molecular formula C9H11F2N B15236905 [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine

Cat. No.: B15236905
M. Wt: 171.19 g/mol
InChI Key: WZTWPNDSZMOORY-LURJTMIESA-N
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Description

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the ethylamine chain is methylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorophenylacetic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reaction with methylamine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes several types of chemical reactions:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

Scientific Research Applications

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-Difluorophenyl)ethyl]-N-Methylamine: Similar structure but with fluorine atoms at the 3 and 4 positions.

    Ethanone, 1-(2,4-difluorophenyl)-: A related compound with a ketone group instead of an amine.

Uniqueness

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methylated amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1S)-1-(2,4-difluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1

InChI Key

WZTWPNDSZMOORY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)F)NC

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC

Origin of Product

United States

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